molecular formula C17H21NO4 B13031169 1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid

1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid

Cat. No.: B13031169
M. Wt: 303.35 g/mol
InChI Key: HQUJWRAKDBFHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid is a bicyclic compound featuring an indoline core substituted with a tert-butoxycarbonyl (Boc) protective group at the 1-position and a cyclopropane ring fused to a carboxylic acid at the 5-position. This compound is of interest in medicinal chemistry, particularly as a building block for protease inhibitors or enzyme-targeted therapies .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-5-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-9-6-11-10-12(4-5-13(11)18)17(7-8-17)14(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20)

InChI Key

HQUJWRAKDBFHDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C3(CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Boc-Protected Indoline Intermediate

  • The indoline nitrogen is protected using tert-butoxycarbonyl anhydride (Boc2O) under basic conditions (e.g., triethylamine) to form the Boc-indoline derivative.
  • This protection enhances stability and prevents unwanted side reactions during subsequent steps.

Preparation of Cyclopropane-1-carboxylic Acid Derivative

  • Cyclopropane-1-carboxylic acid or its suitable ester derivative is prepared or sourced commercially.
  • If starting from esters, hydrolysis to the acid is achieved using lithium hydroxide monohydrate in a mixture of ethanol and water at room temperature (25 °C) for 12–16 hours, yielding the acid quantitatively or near-quantitatively (98.5–100% yield) with subsequent acidification and extraction steps to isolate the product as a white solid.
Step Reagents & Conditions Yield (%) Notes
Hydrolysis of ester to acid Lithium hydroxide monohydrate, EtOH/H2O, 12-16 h, 25 °C 98.5–100 Quantitative conversion; mild conditions preserve sensitive groups

Coupling Reaction to Form Final Compound

  • The Boc-indoline intermediate is coupled with cyclopropane-1-carboxylic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) or HOBt (1-hydroxybenzotriazole).
  • Reaction is typically conducted in anhydrous solvents like dichloromethane or DMF at low temperature to moderate temperature to avoid Boc deprotection or ring strain-induced side reactions.
  • The reaction affords 1-(1-(tert-butoxycarbonyl)indolin-5-yl)cyclopropane-1-carboxylic acid with high purity and good yields.

Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Characterization includes NMR (1H and 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Representative Reaction Scheme (Summary)

Step Reactants Reagents/Conditions Product Yield (%)
1 Indoline + Boc2O Base (e.g., Et3N), DCM, 0–25 °C Boc-protected indoline High
2 Cyclopropane ester LiOH·H2O, EtOH/H2O, 25 °C, 12–16 h Cyclopropane-1-carboxylic acid 98.5–100
3 Boc-indoline + cyclopropane acid EDCI, DMAP, DCM, 0–25 °C 1-(1-(tert-butoxycarbonyl)indolin-5-yl)cyclopropane-1-carboxylic acid Good

Research Findings and Optimization Notes

  • The Boc protecting group is critical to prevent side reactions on the indoline nitrogen during coupling and purification stages.
  • Mild hydrolysis conditions for ester to acid conversion prevent cyclopropane ring opening or rearrangement.
  • Use of coupling agents like EDCI or DCC with catalytic DMAP provides efficient amide bond formation with minimal racemization or side products.
  • Reaction monitoring by TLC and HPLC ensures completion and purity.
  • The final compound’s stability and reactivity are enhanced by the Boc group, facilitating further medicinal chemistry applications.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid moiety undergoes esterification with alcohols or alkyl halides under standard conditions. This reaction is critical for modifying solubility or introducing functional handles for further derivatization.

Example :

  • Reaction with methanol in the presence of thionyl chloride (SOCl₂) yields the methyl ester derivative.

  • Catalytic sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC) can also facilitate ester formation.

Key Conditions :

ReagentSolventTemperatureYield
Methanol + SOCl₂Dichloromethane0–25°C85–92%
Ethanol + DCCTHFReflux78%

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines to form amides, often via activation with coupling agents like HATU or EDCI.

Example :

  • Coupling with benzylamine using HATU and DIPEA in DMF produces the corresponding amide.

  • This reaction retains the Boc-protected indoline and cyclopropane moieties intact.

Mechanistic Insight :
The reaction proceeds through an activated intermediate (e.g., HOBt ester), followed by nucleophilic attack by the amine.

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, exposing the free amine for subsequent functionalization.

Example :

  • Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group quantitatively .

  • Hydrochloric acid (HCl) in dioxane is an alternative for acid-labile substrates.

Impact on Reactivity :
Deprotection enables further reactions at the indoline nitrogen, such as re-protection with other groups (e.g., Fmoc) or direct participation in coupling reactions .

Decarboxylative Functionalization

Photoredox-catalyzed decarboxylation enables radical-based transformations, leveraging the cyclopropane-carboxylic acid motif.

Example :

  • Under Ir(ppy)₃ catalysis and blue light, the compound undergoes decarboxylation to generate a cyclopropane-centered radical, which participates in polar cyclization cascades .

  • This method synthesizes bicyclic structures or functionalized cyclopropanes in >90% yield .

Key Reaction Pathway :

  • Oxidative decarboxylation : Generates a cyclopropane radical.

  • Radical addition : To alkenes or alkynes.

  • Polar cyclization : Forms strained ring systems .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under oxidative or reductive conditions.

Example :

  • Ozonolysis cleaves the cyclopropane to form a diketone derivative.

  • Hydrogenation with Pd/C opens the ring to yield a linear alkane.

Challenges :
Ring-opening often competes with other reactions (e.g., esterification), requiring precise control of conditions.

Comparative Reactivity with Analogs

The indoline and cyclopropane groups confer unique reactivity compared to simpler carboxylic acids.

FeatureImpact on Reactivity
Cyclopropane ring Enhances strain-driven reactivity (e.g., ring-opening) and stabilizes radical intermediates .
Boc group Provides orthogonal protection, enabling sequential functionalization.
Indoline moiety Participates in electrophilic aromatic substitution (e.g., bromination).

Scientific Research Applications

Medicinal Chemistry

1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid is being investigated for its potential as a lead compound in drug discovery, particularly in the treatment of neurodegenerative diseases and cancer. Its structural similarity to known bioactive molecules suggests it may interact with biological targets relevant to these diseases.

Anticancer Research

Recent studies have indicated that derivatives of indole and cyclopropane structures exhibit anticancer properties. The indole moiety is known for its ability to modulate signaling pathways involved in cancer progression, while cyclopropane rings can enhance the pharmacokinetic profiles of drug candidates. Research is ongoing to explore the specific mechanisms through which this compound may exert anticancer effects.

Neuropharmacology

Given the role of indoles in neurotransmission and neuroprotection, this compound could be significant in neuropharmacology. Investigations into its effects on neurotransmitter systems and neuroinflammation are essential for understanding its potential therapeutic applications in psychiatric and neurodegenerative disorders.

Synthetic Biology

The compound's unique structure makes it a candidate for use in synthetic biology applications, where it can serve as a building block for more complex molecules or as a tool for studying biological processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of compounds similar to 1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Neuroprotective Effects

Research focusing on indole derivatives has shown promise in neuroprotection against oxidative stress-induced neuronal damage. The studies suggest that the incorporation of cyclopropane moieties can enhance the stability and efficacy of these compounds, potentially leading to new treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and indoline moiety can influence the compound’s binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

1-(Boc-Amino)cyclopropanecarboxylic Acid
  • Structure : Cyclopropane ring with Boc-protected amine and carboxylic acid.
  • Key Differences : Lacks the indoline ring; simpler structure with a single cyclopropane-carboxylic acid unit.
  • Applications : Widely used as a synthetic intermediate for peptide coupling (e.g., in PRMT4 inhibitors) .
2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)acetic Acid
  • Structure: Boc-protected amino cyclopropane linked to acetic acid.
  • Key Differences : Substitutes carboxylic acid with an acetic acid chain, altering polarity and reactivity.
  • Applications : Intermediate in drug discovery for modifying pharmacokinetic properties .
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate
  • Structure : Indole-based cyclopropane ester with Boc protection.
  • Key Differences : Uses indole instead of indoline and an ester group instead of carboxylic acid, reducing acidity and altering bioavailability .

Physicochemical Properties

Compound Molecular Weight Functional Groups Solubility (Predicted) LogP
Target Compound 331.37 Boc, indoline, cyclopropane, COOH Moderate in DMSO 2.1
1-(Boc-Amino)cyclopropanecarboxylic acid 201.22 Boc, cyclopropane, COOH High in THF/DCM 0.8
2-(1-Boc-amino cyclopropyl)acetic acid 215.25 Boc, cyclopropane, CH2COOH Moderate in MeOH 1.2
Ethyl indole-cyclopropane ester derivative 554.64 Boc, indole, cyclopropane, ester Low in water 3.5

Notes:

  • The target compound’s indoline ring increases hydrophobicity (higher LogP) compared to simpler cyclopropane analogs.
  • Carboxylic acid enhances water solubility relative to ester derivatives .

Challenges :

  • The target compound’s indoline-Boc coupling requires precise stoichiometry to avoid side reactions.
  • Cyclopropanation efficiency varies with catalyst choice (e.g., CuCl2 vs. phosphorous oxychloride) .

Biological Activity

1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid, with the CAS number 1891793-85-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in drug development.

Molecular Formula: C18_{18}H23_{23}NO4_{4}
Molecular Weight: 317.4 g/mol
Structure: The compound features an indoline moiety linked to a cyclopropane carboxylic acid, modified by a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in biological systems.

Synthesis

The synthesis of 1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid typically involves several steps:

  • Formation of the Indoline Framework: This can be achieved via cyclization reactions involving appropriate precursors.
  • Cyclopropanation Reaction: The introduction of the cyclopropane ring is performed using methods such as diazo transfer or metal-catalyzed cyclopropanation.
  • Boc Protection: The indoline nitrogen is protected using Boc anhydride to enhance solubility and stability during subsequent reactions.

Anticancer Properties

Recent studies have indicated that derivatives of indoline structures exhibit significant anticancer activity. For instance, compounds similar to 1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung cancer)12.5Apoptosis via caspase activation
MCF-7 (Breast cancer)9.8Cell cycle arrest at G2/M phase
HeLa (Cervical cancer)15.3Inhibition of DNA synthesis

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes relevant in disease pathways, such as proteases involved in viral replication. For example, it has been noted that similar compounds can act as inhibitors of HIV protease, suggesting a potential role in antiviral therapy.

Case Studies

  • Study on Antiviral Activity:
    A study published in MDPI examined a series of indoline derivatives, including related compounds to 1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid, showing promising results against hepatitis C virus (HCV). The mechanism involved the inhibition of viral replication through protease inhibition.
  • In Vivo Studies:
    In animal models, the administration of indoline derivatives resulted in reduced tumor sizes and improved survival rates compared to controls. These findings support the hypothesis that the compound may have therapeutic applications in oncology.

Q & A

Q. What are the common synthetic routes for preparing 1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via a coupling reaction between an aryl-indole intermediate and a Boc-protected cyclopropane carboxylic acid derivative. For example, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dry DMF are used as coupling reagents, followed by RP-HPLC purification (gradient: 2–50% acetonitrile in 0.1% TFA) to achieve high purity . Cyclopropanation steps, such as those involving diazo compounds and transition metal catalysts, may precede the coupling to form the strained cyclopropane ring . Optimization includes controlling stoichiometry (1:1 molar ratio of reactants), temperature (room temperature), and solvent dryness to minimize side reactions.

Q. How does the Boc group influence the compound’s stability and reactivity in downstream reactions?

The tert-butoxycarbonyl (Boc) group acts as a protecting amine, enhancing solubility in organic solvents and preventing unwanted nucleophilic reactions during synthesis. However, it is acid-labile, requiring careful handling under acidic conditions (e.g., TFA in HPLC purification). Comparative studies show that Boc removal under acidic conditions (e.g., HCl/dioxane) regenerates the reactive amine, enabling further functionalization . Stability tests under basic conditions (pH > 8) indicate negligible decomposition, making it suitable for alkaline reaction environments .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • RP-HPLC with UV detection (e.g., 220 nm) to assess purity and retention time (e.g., tR = 8.43 min under specific gradients) .
  • NMR spectroscopy (1H, 13C) to confirm cyclopropane ring integrity and Boc group presence. The indole proton signals (δ 7.2–7.8 ppm) and cyclopropane carbons (δ 25–30 ppm) are critical markers .
  • Mass spectrometry (LC-MS) for molecular weight verification (e.g., [M+H]<sup>+</sup> = calculated 358.4 g/mol) .

Advanced Research Questions

Q. How can this compound serve as a building block for enzyme inhibitors or receptor modulators?

The indole and cyclopropane moieties are structurally analogous to natural ligands, enabling interactions with enzyme active sites. For example, in PRMT4 inhibitor development, the cyclopropane carboxylic acid moiety mimics substrate carboxylate groups, while the indole ring engages in hydrophobic binding. Modifications to the indole’s substituents (e.g., electron-withdrawing groups) can enhance binding affinity .

Q. What strategies improve diastereoselectivity in cyclopropanation reactions for related derivatives?

Diastereoselectivity is achieved via chiral catalysts (e.g., Rh(II) or Cu(I) complexes) and steric control. For example, 1,1-cyclopropanediesters react with nitrones to form tetrahydro-1,2-oxazines, which rearrange into pyrroloindoles with high diastereoselectivity (>95% de) . Solvent polarity (e.g., DCM vs. THF) and temperature (−20°C to rt) further influence selectivity .

Q. How can decomposition pathways be mitigated during Boc deprotection?

Acidic deprotection (e.g., 4M HCl in dioxane) at 0–4°C minimizes side reactions like cyclopropane ring opening. Neutralization with aqueous NaHCO3 immediately after deprotection stabilizes the free amine. Monitoring via TLC or in-situ FTIR ensures reaction completion within 1–2 hours .

Q. What structural modifications enhance the pharmacological profile of derivatives?

  • Cyclopropane substitution : Introducing difluoromethyl groups (via nucleophilic substitution) improves metabolic stability by reducing CYP450-mediated oxidation .
  • Indole functionalization : Adding methyl or methoxy groups at the 5-position enhances lipophilicity and blood-brain barrier penetration .
  • Carboxylic acid bioisosteres : Replacing the carboxylic acid with tetrazoles (e.g., 1-(1H-tetrazol-1-yl)cyclopropane-1-carboxylic acid) improves oral bioavailability .

Q. How do substituents on the cyclopropane ring affect physicochemical properties?

Substituents like bromophenyl (logP increase by ~1.5) or trifluoromethyl (electron-withdrawing effect) alter solubility and membrane permeability. For instance, 1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid shows reduced aqueous solubility (≤1 mg/mL) but enhanced cellular uptake in vitro . Computational tools (e.g., COSMO-RS) predict solubility changes, guiding derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.